molecular formula C24H25N5O4 B2918403 N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-METHYL-2-(4-PHENYLPIPERAZIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE CAS No. 1251579-93-7

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-METHYL-2-(4-PHENYLPIPERAZIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE

Cat. No.: B2918403
CAS No.: 1251579-93-7
M. Wt: 447.495
InChI Key: UWFDFGIEHNKFJG-UHFFFAOYSA-N
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Description

This compound features a benzodioxol moiety linked via an acetamide bridge to a pyrimidine ring substituted with a methyl group and a 4-phenylpiperazine moiety. Structural analogs often target G protein-coupled receptors (GPCRs) or enzymes due to their heterocyclic and piperazine components .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4/c1-17-13-23(31-15-22(30)26-18-7-8-20-21(14-18)33-16-32-20)27-24(25-17)29-11-9-28(10-12-29)19-5-3-2-4-6-19/h2-8,13-14H,9-12,15-16H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFDFGIEHNKFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)OCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be denoted as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C24H26N4O4

This structure indicates the presence of a benzodioxole moiety and a pyrimidine derivative, which are known to contribute to various biological activities.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as receptors and enzymes. The benzodioxole component may enhance the lipophilicity of the molecule, aiding in its ability to cross cellular membranes and interact with intracellular targets.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signaling pathways related to neurotransmission or inflammation.

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. A study comparing various synthesized compounds demonstrated that modifications in the hydrazide fragment led to varying degrees of microbial inhibition, suggesting that structural changes can enhance activity against bacteria and fungi .

Anticancer Activity

Preliminary studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, certain derivatives demonstrated IC50 values indicating potent activity against P-388 cells .

Neuropharmacological Effects

Given the presence of the phenylpiperazine group, this compound may also possess neuropharmacological properties. Compounds within this class have been studied for their effects on serotonin receptors, which are crucial in mood regulation and anxiety disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Antibacterial Studies : A recent investigation assessed the antibacterial efficacy of compounds containing similar structural motifs, revealing significant inhibition against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assays : Another study evaluated the cytotoxicity of related compounds against cancer cell lines using MTT assays, demonstrating promising results with low IC50 values .
  • Pharmacokinetics and Toxicology : Research on pharmacokinetic profiles indicates that modifications in the molecular structure can lead to improved bioavailability and reduced toxicity .

Data Tables

Activity Type Compound Variation IC50 (µg/mL) Target Organism/Cell Line
AntibacterialN'-(4-hydroxyphenyl)0.5Staphylococcus aureus
CytotoxicN'-(4-amino)0.63P-388 leukemia cells
NeuropharmacologicalPhenylpiperazine Derivative0.18Serotonin receptor binding

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimidine-Based Compounds

  • Compound 7a-c (): These derivatives contain a benzooxazinone-pyrimidine hybrid. Unlike the target compound, they lack the phenylpiperazine group but include substituted phenyl rings. The benzooxazinone moiety may improve solubility due to its polar lactam structure, whereas the target compound’s benzodioxol and phenylpiperazine likely increase lipophilicity (estimated logP >3) .
  • BP 27511 (): A pyrimidine-benzodioxol analog with a 4-methylpiperazine substituent.

Benzodioxol Derivatives

  • N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methyl-1-piperazinyl)ethoxy]-... () : Shares the benzodioxol core but links it to a quinazoline via an ethoxy chain. The chloro substituent on benzodioxol may increase metabolic resistance compared to the unsubstituted benzodioxol in the target compound. The ethoxy spacer in this analog could enhance flexibility, whereas the target compound’s rigid pyrimidine-acetamide bridge may favor selective binding .

Piperazine-Containing Compounds

  • CPCCOEt (): A noncompetitive mGluR1 antagonist with a chromen-carboxylic acid scaffold. Unlike the target compound, CPCCOEt’s inhibition mechanism involves transmembrane domain interactions (Thr815/Ala818 residues), while the phenylpiperazine in the target compound suggests competitive binding at orthosteric or allosteric GPCR sites .
  • N-{2-[3-(4-Chlorobenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2H-pyrrol-1-yl]ethyl}acetamide (): Contains a pyrrolidinone-acetamide structure with chlorobenzoyl and methoxyphenyl groups. The absence of a pyrimidine or piperazine highlights how the target compound’s phenylpiperazine-pyrimidine combination may optimize receptor selectivity over metabolic enzymes (e.g., cytochrome P450) .

Key Data Comparison

Feature Target Compound BP 27511 () Compound 7a-c ()
Core Structure Pyrimidine-benzodioxol Pyrimidine-benzodioxol Benzooxazinone-pyrimidine
Key Substituent 4-Phenylpiperazine 4-Methylpiperazine Substituted phenyl
Molecular Weight (est.) ~437 g/mol ~420 g/mol ~380–400 g/mol
logP (est.) 3.2–3.8 2.8–3.2 2.5–3.0
Potential Target GPCRs (e.g., 5-HT, dopamine) Kinases, GPCRs Enzymes (e.g., PDE inhibitors)

Research Implications

  • Target Selectivity : The phenylpiperazine group may confer affinity for serotonin (5-HT) or dopamine receptors, similar to antipsychotics like aripiprazole. In contrast, methylpiperazine analogs () might favor kinase interactions .
  • Metabolic Stability: The benzodioxol group resists oxidative metabolism compared to benzooxazinone (), while the phenylpiperazine could increase CYP3A4-mediated degradation risks .
  • Solubility-Balance : The acetamide linker in the target compound may improve aqueous solubility relative to ethoxy-linked analogs (), though high logP values could limit bioavailability .

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